molecular formula C15H13ClO3 B6378846 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol CAS No. 1111120-35-4

4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol

Cat. No.: B6378846
CAS No.: 1111120-35-4
M. Wt: 276.71 g/mol
InChI Key: XCBXRWJRCKSYPV-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol is an organic compound with the molecular formula C14H13ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-ethoxybenzaldehyde with phenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of 4-ethoxybenzaldehyde followed by the formylation of the resulting intermediate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(2-Chloro-4-ethoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxyphenol.

    Substitution: 4-(2-Amino-4-ethoxyphenyl)-2-formylphenol or 4-(2-Thio-4-ethoxyphenyl)-2-formylphenol.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol
  • 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol
  • 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxyphenol

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol is unique due to the presence of the formyl group, which imparts distinct reactivity compared to similar compounds. This functional group allows for specific chemical transformations and interactions that are not possible with other related compounds.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBXRWJRCKSYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685324
Record name 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-35-4
Record name 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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